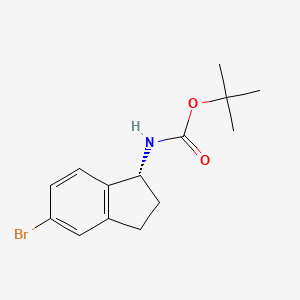
1,1,3,3-Propanetetracarboxamide
描述
1,1,3,3-Propanetetracarboxamide: is an organic compound characterized by the presence of four carboxamide groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetracarboxamide can be synthesized through the dehydration condensation of 1,1,3,3-propanetetracarboxylic acid with ammonia or primary amines. The reaction typically involves the use of dehydrating agents such as tetraalkoxysilanes, particularly tetrakis (perfluoroalkoxy)silanes, which facilitate the formation of carboxamides in good to high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration condensation processes using efficient dehydrating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 1,1,3,3-Propanetetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1,1,3,3-Propanetetracarboxylic acid.
Reduction: 1,1,3,3-Propanetetraamine.
Substitution: Various substituted carboxamides depending on the nucleophile used.
科学研究应用
1,1,3,3-Propanetetracarboxamide has several scientific research applications, including:
Industry: Utilized in the production of advanced materials with specific functional properties, such as high thermal stability and mechanical strength.
作用机制
The mechanism of action of 1,1,3,3-propanetetracarboxamide involves its interaction with various molecular targets and pathways. In the context of its antimicrobial properties, the compound may disrupt bacterial cell walls or interfere with essential metabolic processes, leading to bacterial cell death. When used as a drug delivery vehicle, the compound’s dendrimer structure allows for the encapsulation and controlled release of therapeutic agents, enhancing their bioavailability and reducing side effects.
相似化合物的比较
1,1,3,3-Propanetetracarboxylic acid: The parent compound from which 1,1,3,3-propanetetracarboxamide is derived.
1,1,3,3-Propanetetraamine: A reduced form of the compound with amine groups instead of carboxamides.
Tetraethyl-1,1,3,3-propanetetracarboxylate: An ester derivative used in the synthesis of polyamide dendrimers.
Uniqueness: this compound is unique due to its multiple carboxamide groups, which confer distinct chemical reactivity and potential for forming complex structures such as dendrimers. This makes it particularly valuable in the synthesis of advanced materials and drug delivery systems.
属性
IUPAC Name |
propane-1,1,3,3-tetracarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4/c8-4(12)2(5(9)13)1-3(6(10)14)7(11)15/h2-3H,1H2,(H2,8,12)(H2,9,13)(H2,10,14)(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITNVPBMLGVYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)C(=O)N)C(C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284572 | |
| Record name | 1,1,3,3-Propanetetracarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10550-79-5 | |
| Record name | 1,3,3-Propanetetracarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Propanetetracarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)

![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)



![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)

![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)
